![molecular formula C20H32N2O2 B249032 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane, also known as DAJA, is a synthetic compound that belongs to the family of psychoactive substances. DAJA has been extensively studied in recent years due to its potential applications in scientific research.
Mecanismo De Acción
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane binds to the sigma-1 receptor and modulates its activity. The sigma-1 receptor is involved in the regulation of several signaling pathways, including calcium signaling, and has been implicated in the regulation of neuronal excitability and plasticity. This compound has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity and induce hyperactivity in animal models. This compound has also been found to have anxiolytic and antidepressant-like effects, as well as antinociceptive effects. In addition, it has been shown to modulate the immune system and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane has several advantages for use in lab experiments. It has high potency and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various physiological functions. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has limitations in terms of its solubility and bioavailability, which may affect its efficacy in certain experimental settings.
Direcciones Futuras
For research on 1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane include the development of novel sigma-1 receptor ligands and the study of its molecular mechanisms of action.
Métodos De Síntesis
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with 1-bromooctane to yield this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the sigma-1 receptor, which is involved in various physiological functions such as pain perception, cognition, and mood regulation. This compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C20H32N2O2 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
1-[1-[(2,5-dimethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C20H32N2O2/c1-23-19-7-8-20(24-2)17(15-19)16-21-13-9-18(10-14-21)22-11-5-3-4-6-12-22/h7-8,15,18H,3-6,9-14,16H2,1-2H3 |
Clave InChI |
CLLAAYNFTDRUEM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCCCCC3 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CN2CCC(CC2)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)
![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)





